4-Fluoro-3,5-diiodobenzoic acid
Overview
Description
4-Fluoro-3,5-diiodobenzoic acid (FDBA) is a fluorinated carboxylic acid that is widely used in scientific research as a reagent and building block for synthesizing various organic molecules. FDBA has unique properties that make it attractive for a variety of applications, such as its high solubility in both aqueous and non-polar solvents, its low toxicity, and its high reactivity with a variety of functional groups. FDBA is used in a range of fields, from organic synthesis to medicinal chemistry and biochemistry.
Scientific Research Applications
Synthesis and Insecticidal Activity
A study by Mohan et al. (2004) describes the synthesis of 1,3,4-oxadiazoles starting from 4-Fluoro-3-phenoxybenzaldehyde, leading to compounds that exhibit insecticidal activity against certain crop pests (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
Building Block for Heterocyclic Oriented Synthesis
Křupková et al. (2013) explored 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block, crucial for the preparation of substituted nitrogenous heterocycles, which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Anti-Lung Cancer Activity
Hammam et al. (2005) synthesized novel fluoro-substituted Benzo[b]pyran compounds that demonstrated anticancer activity at low concentrations against human cancer cell lines (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Biodegradation Study
Boersma et al. (2004) conducted a study on the biodegradation of 3-fluorobenzoate by a strain of Sphingomonas, providing insights into the catabolic pathways of this compound and the appearance of other fluorinated compounds during the process (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Radiographic Opaques
Sprague et al. (1953) synthesized fluoro-bromo derivatives of benzoic acid, including 3,5-dibromo-4-fluorobenzoic acid, to evaluate their potential as radiographic opaques (Sprague, Cwalina, & Jenkins, 1953).
Species Variation in Metabolism
Wold et al. (1973) studied the metabolism and excretion of n-butyl 4-hydroxy-3,5-diiodobenzoate in various species, highlighting the differences in metabolite excretion and identifying key metabolites in the process (Wold, Smith, & Williams, 1973).
properties
IUPAC Name |
4-fluoro-3,5-diiodobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FI2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHNCPIADQEMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)F)I)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FI2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462131 | |
Record name | 4-Fluoro-3,5-diiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
847862-87-7 | |
Record name | 4-Fluoro-3,5-diiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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